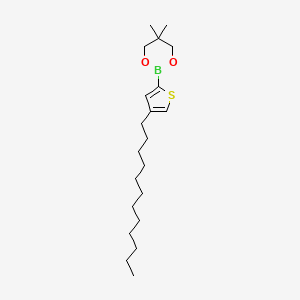

2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-ドデシルチオフェン-2-YL)-5,5-ジメチル-1,3,2-ジオキサボリナンは、ドデシル基で置換されたチオフェン環とジオキサボリナン環を特徴とする有機化合物です。

準備方法

合成経路と反応条件

2-(4-ドデシルチオフェン-2-YL)-5,5-ジメチル-1,3,2-ジオキサボリナンの合成には、通常、スチールカップリング反応が用いられます。 この反応は、Pd(PPh3)2Cl2などのパラジウム触媒の存在下、ベンゼンなどの溶媒中で室温で、4-ドデシルチオフェン-2-イルトリメチルスタンナンを適切なボロン酸誘導体と反応させることによって行われます。 。この反応はスムーズに進行し、目的の生成物を高純度で生成します。

工業的生産方法

2-(4-ドデシルチオフェン-2-YL)-5,5-ジメチル-1,3,2-ジオキサボリナンの具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチとしては、実験室規模の合成のスケールアップが考えられます。これには、高収率と高純度を確保するための反応条件の最適化と、効率の向上と生産コストの削減を実現するための連続フロープロセスの導入が含まれます。

化学反応の分析

反応の種類

2-(4-ドデシルチオフェン-2-YL)-5,5-ジメチル-1,3,2-ジオキサボリナンは、次のようなさまざまな化学反応を起こすことができます。

酸化: チオフェン環は、スルホキシドまたはスルホンを形成するように酸化することができます。

還元: この化合物は、チオフェン環またはジオキサボリナン環を変性するために還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素 (H2O2) とm-クロロ過安息香酸 (m-CPBA) があります。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用できます。

置換: 求電子置換反応では、臭素 (Br2) やクロロメチルメチルエーテル (MOMCl) などの試薬を酸性条件下で使用することが多いです。

主な生成物

酸化: スルホキシドまたはスルホン。

還元: 還元されたチオフェンまたはジオキサボリナン誘導体。

置換: さまざまな置換チオフェン誘導体。

科学的研究の応用

2-(4-ドデシルチオフェン-2-YL)-5,5-ジメチル-1,3,2-ジオキサボリナンは、科学研究においていくつかの応用があります。

有機エレクトロニクス: その電子特性により、有機電界効果トランジスタ (OFET) や有機太陽電池 (OPV) の開発に使用されます。.

材料科学: 独自の電子特性と光学特性を持つ新しい材料を作成する可能性を調査しています。

化学センサー: さまざまな分析物と相互作用する能力により、化学センサーの設計に使用されています。

作用機序

2-(4-ドデシルチオフェン-2-YL)-5,5-ジメチル-1,3,2-ジオキサボリナンの有機エレクトロニクスにおける作用機序は、電荷輸送を促進する能力に関係しています。この化合物の構造は、電荷移動度を向上させる効率的なπ-πスタッキング相互作用を可能にします。 さらに、ジオキサボリナン環は他の分子成分と相互作用して、全体の構造を安定させ、デバイス性能を向上させることができます。 .

類似の化合物との比較

類似の化合物

ベンゾ[1,2-b4,5-b’]ジチオフェン系ポリマー: これらの化合物もチオフェン環を特徴としており、有機太陽電池などの同様の用途に使用されています。.

ジチエニルベンゾチアジアゾール (DBT) 誘導体: これらの化合物は、類似の電子特性を持ち、有機エレクトロニクスに使用されています。.

独自性

2-(4-ドデシルチオフェン-2-YL)-5,5-ジメチル-1,3,2-ジオキサボリナンは、ドデシル基とジオキサボリナン環を持つチオフェン環の特定の組み合わせにより、他に類を見ないものです。この構造は、溶解性、電子特性、安定性のバランスを備えており、有機エレクトロニクスにおける用途に特に適しています。

類似化合物との比較

Similar Compounds

Benzo[1,2-b4,5-b’]dithiophene-based Polymers: These compounds also feature thiophene rings and are used in similar applications, such as organic photovoltaics.

Dithienylbenzothiadiazole (DBT) Derivatives: These compounds have similar electronic properties and are used in organic electronics.

Uniqueness

2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its specific combination of a thiophene ring with a dodecyl group and a dioxaborinane ring. This structure provides a balance of solubility, electronic properties, and stability, making it particularly suitable for applications in organic electronics.

特性

CAS番号 |

919079-93-9 |

|---|---|

分子式 |

C21H37BO2S |

分子量 |

364.4 g/mol |

IUPAC名 |

2-(4-dodecylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |

InChI |

InChI=1S/C21H37BO2S/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-20(25-16-19)22-23-17-21(2,3)18-24-22/h15-16H,4-14,17-18H2,1-3H3 |

InChIキー |

UWKJYNVERFNYED-UHFFFAOYSA-N |

正規SMILES |

B1(OCC(CO1)(C)C)C2=CC(=CS2)CCCCCCCCCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one](/img/structure/B12616295.png)

![7-Methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12616308.png)

![6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B12616313.png)

![6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12616315.png)

![(3S,3'aR,8'aS,8'bS)-2'-(2-bromophenyl)-6-chloro-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12616331.png)

![Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12616343.png)

![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester, (5S)-](/img/structure/B12616349.png)

![1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12616352.png)